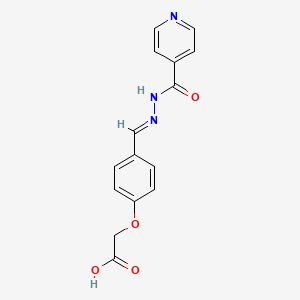![molecular formula C16H16N4OS2 B11977258 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11977258.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole and thiophene moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE typically involves multi-step organic reactions. One possible route could involve:
Formation of Benzimidazole Derivative: Starting with the synthesis of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation:
Condensation with Thiophene Aldehyde: Finally, the compound can be formed by condensing the hydrazide with a thiophene aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could potentially occur at the imine or hydrazide functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzimidazole and thiophene moieties are often investigated for their potential as antimicrobial, antifungal, or anticancer agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzimidazole: Known for its antioxidant properties.
Thiophene-2-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
Acetohydrazide Derivatives: Studied for their potential biological activities.
Uniqueness
The uniqueness of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE lies in its combination of benzimidazole, thiophene, and hydrazide functionalities, which may confer unique biological and chemical properties.
Propriétés
Formule moléculaire |
C16H16N4OS2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-11-7-8-22-14(11)9-17-19-15(21)10-23-16-18-12-5-3-4-6-13(12)20(16)2/h3-9H,10H2,1-2H3,(H,19,21)/b17-9+ |
Clé InChI |
ZVFBHLSRQBPZGX-RQZCQDPDSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
SMILES canonique |
CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(3-ethoxypropyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977178.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11977188.png)
![(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977190.png)
![4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11977196.png)


![6-[(5Z)-5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11977203.png)


![methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977217.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977223.png)
![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11977228.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11977235.png)
![(3Z)-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11977236.png)
